

# Physical and chemical properties of 4-methoxypiperidine hydrochloride

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## Compound of Interest

Compound Name: 4-methoxypiperidine  
Hydrochloride

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## An In-depth Technical Guide to 4-Methoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-methoxypiperidine hydrochloride**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document compiles essential data, including physical characteristics, spectral information, and computed properties, presented in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for the characterization of this compound and includes a summary of a common synthetic route. Visual diagrams generated using Graphviz are provided to illustrate experimental workflows and key relationships, adhering to specified formatting guidelines.

### Introduction

**4-Methoxypiperidine hydrochloride** is a versatile heterocyclic amine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.<sup>[1]</sup> Its piperidine scaffold is a common motif in a wide array of bioactive molecules. The introduction of a methoxy group at the 4-position can significantly influence the compound's physicochemical

properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. As a hydrochloride salt, it exhibits enhanced solubility and stability, making it a valuable intermediate in the synthesis of various therapeutic agents, including analgesics and antidepressants.<sup>[1]</sup> This guide aims to provide a detailed technical resource on its core properties to support research and development activities.

## Chemical Structure and Identifiers

The chemical structure of **4-methoxypiperidine hydrochloride** consists of a piperidine ring with a methoxy group substituted at the fourth carbon atom, neutralized with hydrochloric acid.

Table 1: General Information and Identifiers

Property	Value
IUPAC Name	4-methoxypiperidine hydrochloride
CAS Number	4045-25-4
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClNO
Molecular Weight	151.63 g/mol
MDL Number	MFCD06800959
PubChem CID	11542813

## Physical and Chemical Properties

The physical and chemical properties of **4-methoxypiperidine hydrochloride** are summarized in the tables below. These properties are critical for its handling, storage, and application in chemical synthesis.

Table 2: Physical Properties

Property	Value	Reference
Appearance	White to off-white or light yellow solid/powder	[2]
Melting Point	137.5-139.5 °C	[2]
Solubility	Information not explicitly available, but as a hydrochloride salt, it is expected to be soluble in water.	
Storage Temperature	Room Temperature, sealed in dry conditions. Some suppliers recommend 0-8 °C.	[3]

Table 3: Computed Chemical Properties

Property	Value
Topological Polar Surface Area (TPSA)	21.3 Å <sup>2</sup>
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Complexity	59.5
Covalently-Bonded Unit Count	2

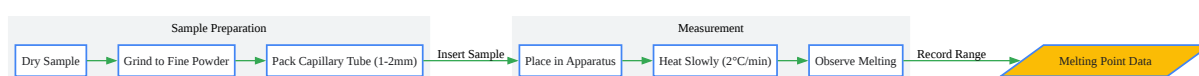
## Experimental Protocols

Accurate characterization of **4-methoxypiperidine hydrochloride** relies on standardized experimental techniques. The following sections detail the methodologies for key analytical experiments.

### Melting Point Determination

The melting point is a crucial indicator of purity.[4]

- Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube.
- Procedure:
  - Ensure the sample is a fine, dry powder. If necessary, crush any coarse crystals.[4]
  - Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.[5][6]
  - Place the capillary tube in the heating block of the apparatus.
  - For an unknown sample, a rapid initial heating can determine an approximate melting range.[7]
  - For a precise measurement, heat the sample slowly, at a rate of approximately 2°C per minute, starting from a temperature about 10-15°C below the expected melting point.[7]
  - Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A pure compound will have a sharp melting point range of 0.5-1.0°C.



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### Melting Point Determination Workflow

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is used to determine the proton environment in the molecule.

- Apparatus: NMR Spectrometer (e.g., 300 MHz or higher).

- Procedure:
  - Dissolve 5-10 mg of **4-methoxypiperidine hydrochloride** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CDCl<sub>3</sub>) in an NMR tube.
  - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.[\[8\]](#)[\[9\]](#)
  - Place the NMR tube in the spectrometer's probe.
  - Acquire the <sup>1</sup>H NMR spectrum according to the instrument's standard operating procedures.
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Integrate the signals to determine the relative ratios of protons.[\[8\]](#)
  - Analyze the chemical shifts, integration, and splitting patterns to elucidate the molecular structure.[\[9\]](#)

## Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

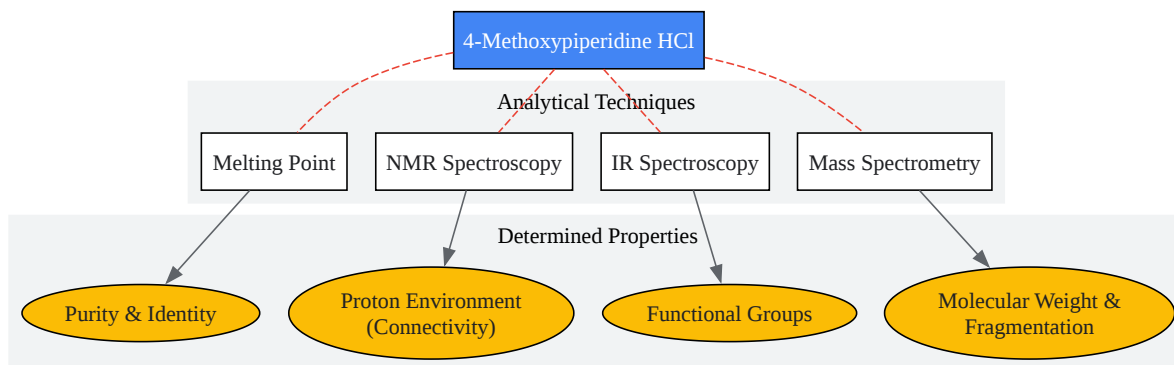
- Apparatus: FT-IR Spectrometer.
- Procedure (Thin Solid Film Method):
  - Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[\[3\]](#)
  - Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).[\[2\]](#)[\[3\]](#)
  - Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[\[2\]](#)
  - Place the salt plate in the sample holder of the FT-IR spectrometer.

- Acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Analyze the absorption bands to identify characteristic functional groups.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- Apparatus: Mass Spectrometer with an Electron Ionization (EI) source.
- Procedure (Electron Ionization):
  - Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[\[10\]](#)[\[11\]](#) The sample is first vaporized.[\[12\]](#)
  - In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[10\]](#)[\[12\]](#)[\[13\]](#)
  - This bombardment removes an electron from the molecule, creating a positively charged molecular ion ( $\text{M}^{+\cdot}$ ).[\[13\]](#)
  - The high energy of the electrons causes the molecular ion to fragment into smaller, characteristic ions.[\[10\]](#)[\[11\]](#)
  - The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ( $m/z$ ) ratio.
  - A detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum is analyzed for the molecular ion peak and the fragmentation pattern to confirm the structure.



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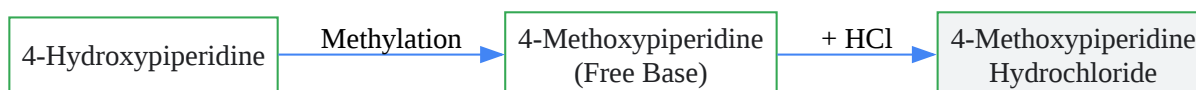
### Logical Relationship of Analytical Techniques

## Synthesis and Reactivity

### Synthetic Route

A common method for the synthesis of **4-methoxypiperidine hydrochloride** involves the methylation of 4-hydroxypiperidine followed by salt formation. A related, illustrative synthesis is the preparation of the free base, 4-methoxypiperidine, which can then be treated with HCl.

A general procedure for synthesizing 4-methoxypiperidine involves dissolving a precursor in methanol and using a palladium-carbon catalyst under a hydrogen atmosphere.<sup>[4]</sup> The resulting 4-methoxypiperidine is then reacted with hydrochloric acid to form the hydrochloride salt. For example, a solution of the free base in a solvent like 1,4-dioxane can be treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt.



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## Simplified Synthesis Pathway

## Reactivity

**4-Methoxypiperidine hydrochloride**, as a secondary amine salt, exhibits reactivity typical of such compounds. The piperidine nitrogen is nucleophilic in its free base form. The hydrochloride salt is generally stable but will react with bases to liberate the free amine. The free amine can then participate in various reactions, such as N-alkylation, N-acylation, and Mannich reactions.<sup>[14][15]</sup> The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.

## Safety and Handling

**4-Methoxypiperidine hydrochloride** is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye irritation and skin irritation. It is essential to handle this compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid breathing dust and prevent contact with skin and eyes. In case of spillage, use dry clean-up procedures to avoid generating dust.

## Conclusion

**4-Methoxypiperidine hydrochloride** is a key chemical intermediate with well-defined physical and chemical properties. This guide provides a consolidated resource of its characteristics, including tabulated data and detailed experimental protocols for its analysis. The information presented herein is intended to support researchers and scientists in the effective and safe utilization of this compound in their synthetic and drug development endeavors.

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